molecular formula C8H3ClF3N B1329294 2-Chloro-5-(trifluoromethyl)benzonitrile CAS No. 328-87-0

2-Chloro-5-(trifluoromethyl)benzonitrile

Cat. No.: B1329294
CAS No.: 328-87-0
M. Wt: 205.56 g/mol
InChI Key: LCISFYAQKHOWBP-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethyl)benzonitrile is typically achieved through the Sandmeyer reaction. This involves the diazotization of 2-chloro-5-(trifluoromethyl)aniline followed by a reaction with copper(I) cyanide or sodium cyanide. The reaction conditions generally include:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The trifluoromethyl group and the nitrile group influence the reactivity of the benzene ring, making it susceptible to electrophilic substitution reactions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Electrophilic Aromatic Substitution: Halogenated or sulfonated derivatives.

    Reduction: 2-Chloro-5-(trifluoromethyl)benzylamine.

Scientific Research Applications

Synthesis Applications

2-Chloro-5-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of various chemical compounds. Notably, it can be transformed into:

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid : This transformation occurs through nitration using a nitrating acid mixture, highlighting its utility in developing compounds with potential biological activity .
  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide : Similar to the benzoic acid derivative, this compound is synthesized from the nitration of this compound, showcasing its versatility as a precursor in organic synthesis .

Pharmaceutical Applications

The derivatives of this compound are being investigated for their potential therapeutic applications, particularly in:

  • Antitubercular agents : Research indicates that derivatives synthesized from this compound exhibit significant biological activity against tuberculosis, making them valuable in pharmaceutical development for treating this disease .
  • PRMT5 inhibitors : Recent studies have focused on compounds derived from this compound as inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These inhibitors show promise due to their high potency and selectivity .

Toxicological Considerations

While exploring its applications, it is essential to consider the safety profile of this compound. The compound is classified with warnings related to skin and eye irritation. Prolonged exposure may lead to respiratory issues such as reactive airways dysfunction syndrome (RADS) . Therefore, safety precautions must be adhered to during handling and experimentation.

Summary of Findings

The applications of this compound extend across various domains of chemical research and pharmaceutical development. Its role as a precursor in synthesizing biologically active compounds underscores its significance in medicinal chemistry. The ongoing research into its derivatives continues to reveal potential therapeutic benefits, particularly in combating infectious diseases and cancer.

Application AreaCompoundDescription
Synthesis2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidDerived via nitration; potential antitubercular activity
Synthesis2-Chloro-3-nitro-5-(trifluoromethyl)benzamideNitration product; under investigation for biological activity
PharmaceuticalPRMT5 inhibitorsInvestigated for cancer therapy; shows high potency

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)benzonitrile
  • 2-Chloro-3-(trifluoromethyl)benzonitrile
  • 4-Chloro-5-(trifluoromethyl)benzonitrile

Uniqueness

2-Chloro-5-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its chemical reactivity and physical properties. The trifluoromethyl group significantly impacts the compound’s electron-withdrawing ability, making it distinct from other halogenated benzonitriles .

Biological Activity

2-Chloro-5-(trifluoromethyl)benzonitrile (CAS Number: 328-87-0) is a compound of interest in various fields, particularly in medicinal chemistry and environmental science. This article reviews its biological activity, focusing on toxicity, pharmacological applications, and synthesis-related studies.

Toxicity Studies

Research indicates that this compound exhibits potential toxicity . In various studies, it has been shown to affect cellular viability at certain concentrations, highlighting the need for careful handling and assessment in both laboratory and industrial settings. For instance, it has been noted to induce cytotoxic effects in specific cell lines, although the exact mechanisms remain to be fully elucidated .

Pharmacological Applications

The compound serves as an important building block in organic synthesis, particularly in the development of pharmaceuticals. Its derivatives have been explored for their potential as antimicrobial agents and anti-inflammatory drugs . The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective against various pathogens .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives synthesized from this compound against several bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in treating bacterial infections .
  • Synthesis of Bioactive Compounds : Another research focused on synthesizing derivatives from this compound that showed promising anti-inflammatory properties. The derivatives were tested in vitro and demonstrated a reduction in inflammatory markers, indicating their potential therapeutic use .

Table 1: Summary of Biological Activities

Activity Type Description Reference
CytotoxicityInduces cell death in specific lines
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing 2-chloro-5-(trifluoromethyl)benzonitrile in laboratory settings?

Answer:

  • Handling:
    • Use in a well-ventilated area with fume hoods to avoid inhalation of dust or vapors .
    • Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust generation is likely .
    • Avoid contact with acids, bases, or oxidizing agents to prevent reactions releasing toxic gases (e.g., HCN) .
  • Storage:
    • Store in sealed, labeled containers made of chemically resistant materials (e.g., lined metal or polyliner drums) .
    • Keep in a cool, dry area away from incompatible substances (e.g., strong acids, oxidizers) and foodstuffs .
    • Regularly inspect containers for leaks or residual dust, which may pose explosion risks .

Q. Which physicochemical properties of this compound are most critical for experimental design?

Answer:

  • Key Properties:
    • Low water solubility (sinks in water), necessitating organic solvents (e.g., DMF, THF) for dissolution .
    • Stability under inert conditions but reactive with acids, bases, and metals, requiring careful selection of reaction media .
    • Solid-state dust explosivity (MEC: 420 microns), mandating dust control measures (e.g., wet handling, spark-free equipment) .
  • Implications:
    • Solubility impacts reaction scalability; sonication or heating may improve dissolution.
    • Reactivity guides compatibility with catalysts (e.g., nickel in cross-coupling reactions) .

Q. How should researchers manage waste and environmental risks associated with this compound?

Answer:

  • Waste Disposal:
    • Collect all waste in designated containers labeled for hazardous organic cyanides.
    • Follow EPA guidelines (D003 code for reactive waste) and local regulations for incineration or landfill disposal .
  • Environmental Mitigation:
    • Avoid release into water systems due to aquatic toxicity (LC50 < 1 mg/L for fish). Use secondary containment for spills .
    • Treat contaminated water via activated carbon filtration or chemical oxidation before disposal .

Advanced Research Questions

Q. How can this compound be utilized in nickel-catalyzed reductive alkylation reactions?

Answer:

  • Methodology (from ):
    • Reaction Setup: Combine this compound (1.0 equiv) with an alkyl bromide (1.25 equiv), Ni catalyst (5 mol%), and ligand (e.g., 4,4’-dimethoxy-2,2’-bipyridine) in anhydrous THF .
    • Conditions: Heat at 80°C under argon for 18 hours. Monitor via TLC or GC-MS.
    • Workup: Purify via column chromatography (hexanes:ether = 7:3) to isolate the alkylated product (yield: 76–80%) .
  • Optimization Tips:
    • Increase catalyst loading to 10 mol% for sluggish reactions.
    • Use sodium iodide as an additive to enhance electrophile reactivity .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

Answer:

  • Techniques:
    • Vibrational Spectroscopy (FT-IR/Raman): Identify functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, C-Cl at 550–600 cm⁻¹) and confirm substitution patterns .
    • NMR: Use 19F^{19}\text{F}-NMR to resolve trifluoromethyl signals (δ ~ -60 ppm) and 13C^{13}\text{C}-NMR for nitrile carbon (δ ~ 115 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion peaks (m/z 219.99 for [M+H]⁺) and fragmentation pathways .

Q. How does the compound’s stability vary under different experimental conditions?

Answer:

  • Thermal Stability:
    • Stable below 100°C; decomposition observed at higher temperatures, releasing CO, HF, and Cl-containing gases .
  • pH Sensitivity:
    • Hydrolyzes in acidic/basic media to form carboxylic acids or salts. For example, in H₂SO₄, releases HCN gas .
  • Light/Storage:
    • Store in amber containers to prevent photodegradation. No reported photolysis byproducts, but long-term storage may require inert gas purging .

Q. How can contradictions in toxicological data (e.g., cumulative effects) be addressed in risk assessments?

Answer:

  • Data Gaps: Limited evidence on chronic exposure effects (e.g., thyroid dysfunction, neurotoxicity) .
  • Mitigation Strategies:
    • Conduct in vitro assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity) to supplement existing data .
    • Apply precautionary principles: Use ALARA (As Low As Reasonably Achievable) exposure limits and biomonitoring for lab personnel .

Q. What experimental designs minimize hazardous byproducts during its use in synthesis?

Answer:

  • Byproduct Prevention:
    • Avoid protic solvents (e.g., H₂O, alcohols) to reduce hydrolysis to toxic HCN .
    • Use scavengers (e.g., Cu salts) to trap free cyanide ions .
  • Reaction Monitoring:
    • Implement real-time gas detection (e.g., HCN sensors) and quench protocols for emergencies .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCISFYAQKHOWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059815
Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-87-0
Record name 2-Chloro-5-(trifluoromethyl)benzonitrile
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Record name Benzonitrile, 2-chloro-5-(trifluoromethyl)-
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Record name 2-Chloro-5-(trifluoromethyl)benzonitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-5-(trifluoromethyl)benzonitrile
2-Chloro-5-(trifluoromethyl)benzonitrile
2-Chloro-5-(trifluoromethyl)benzonitrile
2-Chloro-5-(trifluoromethyl)benzonitrile
2-Chloro-5-(trifluoromethyl)benzonitrile
2-Chloro-5-(trifluoromethyl)benzonitrile

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